MI-773 -

MI-773

Catalog Number: EVT-8182993
CAS Number:
Molecular Formula: C29H34Cl2FN3O3
Molecular Weight: 562.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

MI-773 is classified as a small molecule and specifically belongs to the category of MDM2 antagonists. The compound is derived from a class of spiro-oxindole derivatives, which are known for their ability to inhibit protein-protein interactions critical for cancer cell survival. Its development was aimed at overcoming limitations associated with earlier MDM2 inhibitors, such as poor absorption and toxicity .

Synthesis Analysis

The synthesis of MI-773 involves several key steps that utilize established organic chemistry techniques. A notable method includes the three-component reaction involving azomethine ylides and dipolarophiles, which leads to the formation of dispiro-indolinone structures.

  1. Starting Materials: The synthesis typically begins with isatin and an α-amino acid.
  2. Reaction Conditions: The reaction proceeds through a decarboxylative condensation followed by a cycloaddition process.
  3. Yield: Reports indicate that yields can range from 78% to 90%, depending on the specific conditions employed .
  4. Optimization: A two-step one-pot format has been identified as optimal for synthesizing MI-773, allowing for efficient production of high-purity compounds .
Molecular Structure Analysis

MI-773 features a complex molecular structure characterized by its spiro-indolinone framework. The compound's structure allows it to effectively mimic key amino acid residues of p53, facilitating its binding to MDM2.

  • Molecular Formula: The detailed molecular formula includes various functional groups that contribute to its biological activity.
  • Binding Affinity: MI-773 exhibits a high binding affinity for MDM2, with a dissociation constant (Kd) reported at 8.2 nM, indicating its effectiveness in disrupting the MDM2-p53 interaction .
Chemical Reactions Analysis

MI-773 undergoes several chemical reactions that are crucial for its mechanism of action:

  1. Protein Binding: The primary reaction involves the binding of MI-773 to MDM2, which stabilizes p53 by preventing its ubiquitination and subsequent degradation.
  2. Cellular Effects: Upon binding, MI-773 induces apoptosis in cancer cells by reactivating p53 function, which is often suppressed in tumors .
  3. In Vitro Studies: Experimental data show that MI-773 effectively inhibits cell growth across various cancer cell lines with an IC50 value as low as 0.092 μM in certain models .
Mechanism of Action

The mechanism by which MI-773 exerts its antitumor effects primarily involves:

  1. Inhibition of MDM2-p53 Interaction: By binding to MDM2, MI-773 prevents this protein from inhibiting p53, allowing p53 to accumulate and activate downstream pro-apoptotic pathways.
  2. Induction of Apoptosis: In neuroblastoma cell lines, MI-773 has been shown to induce p53-mediated apoptosis, highlighting its potential use in therapies targeting tumors with dysfunctional p53 pathways .
  3. Enhanced Stability of p53: The compound promotes refolding of the unstructured N-terminal region of MDM2, enhancing the affinity between MI-773 and MDM2 compared to other inhibitors like Nutlin3a .
Physical and Chemical Properties Analysis

The physical and chemical properties of MI-773 contribute significantly to its functionality:

  • Solubility: MI-773 exhibits good solubility in organic solvents, which aids in its bioavailability.
  • Stability: The compound maintains stability under physiological conditions, making it suitable for oral administration.
  • Chemical Reactivity: MI-773's reactivity profile is characterized by its ability to form stable complexes with target proteins without undergoing rapid degradation or modification .
Applications

MI-773 holds promise in various scientific applications:

  1. Cancer Therapeutics: Its primary application is as a therapeutic agent targeting tumors with aberrant MDM2-p53 signaling.
  2. Research Tool: MI-773 serves as a valuable tool in cancer research for studying the mechanisms of p53 activation and the role of MDM2 in tumorigenesis.
  3. Combination Therapies: There is potential for using MI-773 in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms observed in some cancers .
Molecular Mechanisms of Action in Oncogenic Pathways

Inhibition of MDM2-p53 Protein-Protein Interaction

Structural Basis of MDM2 Binding Affinity and Selectivity

MI-773 (SAR405838) is a cis-imidazoline small-molecule inhibitor designed to occupy the p53-binding pocket of Mouse Double Minute 2 homolog (MDM2). Its high-affinity binding (Ki = 0.88 nM) results from optimized hydrophobic interactions extending beyond the conserved Phe-Trp-Leu triad binding sites. Structural analyses reveal that MI-773's phenoxyphenyl moiety engages additional subsites in the MDM2 cleft, including Phe55, Val93, and Ile99 residues, enhancing binding stability and selectivity over other MDM2 inhibitors like Nutlin-3a. This extended interface reduces dissociation rates and increases functional half-life. Molecular dynamics simulations confirm that MI-773 stabilizes MDM2's helical conformation, preventing structural fluctuations essential for p53 recruitment [1] [3] [7].

Table 1: Binding Affinity Comparison of MDM2 Inhibitors

CompoundKi (nM)IC50 (μM) RangeSelectivity Index
MI-7730.880.11–30.8>35-fold vs. Nutlin-3a
Nutlin-3a1812.8–33.1Reference
RG-71121113.1–96.9Moderate

Competitive Displacement of p53 from MDM2 Complexes

MI-773 competitively disrupts the p53-MDM2 interaction by sterically occluding the N-terminal transactivation domain (TAD) of p53. Surface plasmon resonance studies demonstrate that MI-773 reduces p53-MDM2 binding by >95% at 100 nM concentrations. In wild-type TP53 cancer cell lines, this displacement stabilizes nuclear p53, increasing its half-life from minutes to hours. Immunoprecipitation assays confirm dose-dependent dissociation of p53-MDM2 complexes within 2 hours of MI-773 exposure, with concomitant reductions in p53 ubiquitination. This mechanism is particularly effective in malignancies lacking TP53 mutations, such as neuroblastoma and acute myeloid leukemia, where endogenous p53 remains intact but suppressed by MDM2 overexpression [2] [4] [10].

Activation of p53-Dependent Apoptotic Pathways

Upregulation of Pro-Apoptotic Proteins (BAX, PUMA)

Stabilized p53 transcriptionally activates pro-apoptotic targets, including BCL2-Associated X (BAX) and p53 Upregulated Modulator of Apoptosis (PUMA). In neuroblastoma cell lines (IMR-32, SH-SY5Y), MI-773 (5 μM, 24h) induces >8-fold increases in PUMA mRNA and >5-fold increases in BAX protein. This upregulation triggers mitochondrial outer membrane permeabilization, evidenced by cytochrome c release and caspase-9 cleavage. RNA sequencing of MI-773-treated cells reveals enrichment of p53 pathway genes, with PUMA and BAX among the most significantly induced (adjusted p<0.001). CRISPR-mediated PUMA knockout reduces MI-773-induced apoptosis by 60–70%, confirming its essential role in cell death execution [4] [6] [10].

Suppression of Anti-Apoptotic Signaling Networks

Concurrently, MI-773 represses anti-apoptotic networks through p53-mediated transcriptional repression and protein sequestration. MI-773 downregulates B-cell lymphoma 2 (BCL2) and BCL-extra-large (BCL-xL) by 50–80% in wild-type TP53 sarcoma and leukemia models. Additionally, stabilized p53 protein directly binds and inactivates survivin, leading to diminished inhibitor of apoptosis (IAP) activity. This dual perturbation shifts the BCL2/BAX ratio to favor apoptosis. In chemoresistant neuroblastoma, MI-773 synergizes with doxorubicin to amplify caspase-3 cleavage by 300% compared to monotherapy, overcoming evasion mechanisms mediated by BCL2 overexpression [4] [6].

Table 2: Apoptotic Protein Dynamics Following MI-773 Treatment

ProteinFunctionChange Post-MI-773Mechanism
BAXPro-apoptotic↑ 5–8 foldTranscriptional activation by p53
PUMAPro-apoptotic↑ 8–10 foldTranscriptional activation by p53
BCL2Anti-apoptotic↓ 50–80%Transcriptional repression
SurvivinAnti-apoptotic↓ 70%p53 binding and inactivation

Modulation of Cell Cycle Regulatory Networks

Induction of p21-Mediated G1/S Phase Arrest

p53 activation by MI-773 transcriptionally upregulates cyclin-dependent kinase inhibitor 1A (p21), inducing irreversible G1/S arrest. In glioblastoma and neuroblastoma models, MI-773 (1–10 μM) elevates p21 protein within 4 hours, causing retinoblastoma protein (RB) hypophosphorylation. Flow cytometry analyses demonstrate 40–60% G1 phase accumulation, accompanied by reduced cyclin A2 and cyclin-dependent kinase 2 (CDK2) activity. p21 knockdown via siRNA reduces G1 arrest by >80%, confirming its centrality to this mechanism. The arrest persists for >72 hours post-treatment, committing cells to senescence or apoptosis depending on tissue context [4] [9] [10].

Downregulation of Ribonucleotide Reductase (RRM1/RRM2)

MI-773 suppresses ribonucleotide reductase catalytic subunits M1 and M2 (RRM1/RRM2), depleting deoxyribonucleotide triphosphate (dNTP) pools essential for DNA synthesis. RNA microarray analyses of neuroblastoma cells reveal 2.5–4.0-fold RRM1/RRM2 reductions within 24 hours of MI-773 exposure. This downregulation correlates with S-phase defects, including replication fork stalling and dATP/dGTP shortages. RRM2 overexpression partially rescues MI-773 cytotoxicity, underscoring its functional contribution. The RRM2 suppression is p53-dependent, as TP53-mutant cells exhibit no significant expression changes. This mechanism impairs DNA repair capacity, sensitizing cells to genotoxic agents [9] [10].

Properties

Product Name

MI-773

IUPAC Name

6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide

Molecular Formula

C29H34Cl2FN3O3

Molecular Weight

562.5 g/mol

InChI

InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)

InChI Key

IDKAKZRYYDCJDU-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Canonical SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.